Thymidine 5'-monophosphate

Description

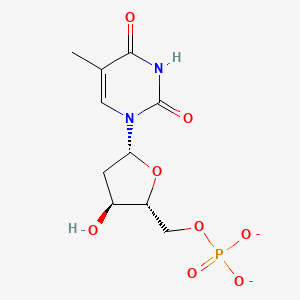

5-Thymidylic acid. A thymine nucleotide containing one phosphate group esterified to the deoxyribose moiety.

Structure

3D Structure

Properties

Molecular Formula |

C10H13N2O8P-2 |

|---|---|

Molecular Weight |

320.19 g/mol |

IUPAC Name |

[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C10H15N2O8P/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18)/p-2/t6-,7+,8+/m0/s1 |

InChI Key |

GYOZYWVXFNDGLU-XLPZGREQSA-L |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])O |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])[O-])O |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])O |

sequence |

T |

Synonyms |

Acid, Thymidylic Acids, Thymidylic Deoxythymidylate DTMP Monophosphate, Thymidine Thymidine Monophosphate Thymidylic Acid Thymidylic Acids TMP |

Origin of Product |

United States |

Foundational & Exploratory

What is the precise chemical structure of Thymidine 5'-monophosphate?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, physicochemical properties, biological significance, and experimental protocols related to Thymidine (B127349) 5'-monophosphate (dTMP). dTMP is a deoxyribonucleotide that serves as a fundamental monomeric unit in the synthesis of deoxyribonucleic acid (DNA).

Precise Chemical Structure

Thymidine 5'-monophosphate, also known as deoxythymidine monophosphate (dTMP), thymidylic acid, or 5'-Thymidylic acid, is a pyrimidine (B1678525) nucleotide. It is composed of a phosphate (B84403) group, a deoxyribose sugar, and the nucleobase thymine.[1] The phosphate group is esterified to the 5'-hydroxyl group of the deoxyribose sugar.

Molecular Formula: C₁₀H₁₅N₂O₈P[2]

IUPAC Name: [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate[2]

CAS Number: 365-07-1[1]

The precise chemical structure of this compound is visualized in the diagram below.

Quantitative Physicochemical Data

The following table summarizes key quantitative physicochemical properties of this compound.

| Property | Value | Reference |

| Molar Mass | 322.21 g/mol | [2] |

| Melting Point | >300 °C (for disodium (B8443419) salt) | |

| pKa (Strongest Acidic) | 1.23 | |

| pKa (Strongest Basic) | -3.2 | |

| Solubility in Water | Soluble | |

| UV λmax | 267 nm (at pH 7.0) |

Biological Signaling and Significance

This compound is a critical intermediate in the de novo and salvage pathways of pyrimidine metabolism, which are essential for DNA synthesis and repair.[1]

De Novo Synthesis: In the de novo pathway, deoxyuridine monophosphate (dUMP) is methylated by the enzyme thymidylate synthase to form dTMP. This reaction is a crucial step in the synthesis of thymine-containing nucleotides.

Salvage Pathway: The salvage pathway recycles thymidine from the degradation of DNA. Thymidine is phosphorylated by thymidine kinase to yield dTMP.[1]

Once synthesized, dTMP is further phosphorylated by thymidylate kinase to form deoxythymidine diphosphate (B83284) (dTDP), and subsequently by nucleoside diphosphate kinase to form deoxythymidine triphosphate (dTTP). dTTP is one of the four deoxynucleoside triphosphates used by DNA polymerases to synthesize DNA.

The diagram below illustrates the central role of dTMP in these pathways.

References

The Pivotal Role of Thymidine 5'-Monophosphate in the DNA Salvage Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of thymidine (B127349) 5'-monophosphate (TMP) in the DNA salvage pathway. It covers the synthesis, regulation, and significance of TMP, along with relevant experimental methodologies and quantitative data, to support advanced research and drug development endeavors.

Introduction to the DNA Salvage Pathway and Thymidine 5'-Monophosphate

Cells employ two primary pathways for the synthesis of nucleotides: the de novo pathway and the salvage pathway.[1] The de novo pathway synthesizes nucleotides from simple precursor molecules, an energy-intensive process.[2] In contrast, the salvage pathway recycles preformed nucleobases and nucleosides generated from the degradation of DNA and RNA.[2][3] This pathway is particularly crucial in tissues with high cell turnover or limited de novo synthesis capacity, such as the brain and immune cells, as it offers a more energy-efficient route to maintain the nucleotide pool required for DNA replication and repair.[4][5]

This compound (TMP), also known as deoxythymidine monophosphate (dTMP), is a critical component of DNA.[6][7] Its synthesis is a key regulatory point in both the de novo and salvage pathways. In the salvage pathway, TMP is generated from the phosphorylation of thymidine, a reaction catalyzed by the enzyme thymidine kinase (TK).[8][9]

The Synthesis of this compound in the Salvage Pathway

The synthesis of TMP via the salvage pathway is a two-step process initiated by the transport of extracellular thymidine into the cell.

Step 1: Thymidine Transport Thymidine is transported across the cell membrane from the extracellular environment into the cytosol via facilitated diffusion.[10]

Step 2: Phosphorylation of Thymidine Once inside the cytosol, thymidine is phosphorylated to form this compound. This irreversible reaction is catalyzed by thymidine kinase (TK) in the presence of ATP.[11][12]

There are two main isoenzymes of thymidine kinase:

-

Thymidine Kinase 1 (TK1): A cytosolic enzyme whose activity is tightly regulated and peaks during the S phase of the cell cycle to facilitate DNA replication.[9][13] Its expression is low in quiescent cells.[9]

-

Thymidine Kinase 2 (TK2): A mitochondrial enzyme that is constitutively expressed and is not cell-cycle dependent.[9] TK2 is primarily responsible for providing dTMP for mitochondrial DNA (mtDNA) synthesis.[9]

The reaction catalyzed by thymidine kinase is as follows: Thymidine + ATP → this compound (TMP) + ADP

Following its synthesis, TMP is further phosphorylated by thymidylate kinase to thymidine diphosphate (B83284) (TDP) and subsequently by nucleoside diphosphate kinase to thymidine triphosphate (dTTP), the immediate precursor for DNA synthesis.[14][15]

Regulation of this compound Synthesis

The synthesis of TMP through the salvage pathway is meticulously regulated to ensure a balanced supply of nucleotides for DNA synthesis and to prevent the toxic effects of nucleotide pool imbalances.

3.1. Cell Cycle Regulation of Thymidine Kinase 1 The activity of TK1 is a key regulatory point. Its expression and activity are significantly upregulated at the G1-S phase transition of the cell cycle, coinciding with the onset of DNA replication.[13] This ensures that a sufficient supply of TMP is available to meet the demands of DNA synthesis. After the S phase, TK1 levels decline.[11]

3.2. Feedback Inhibition The salvage pathway is also regulated by feedback inhibition. The end product of the pathway, deoxythymidine triphosphate (dTTP), can inhibit the activity of thymidine kinase, thus preventing the overproduction of TMP.[16] This feedback mechanism helps to maintain homeostasis of the nucleotide pool.

Significance of the Thymidine Salvage Pathway and TMP

The DNA salvage pathway for TMP synthesis is of paramount importance for several physiological and pathological processes.

4.1. DNA Replication and Repair The primary role of the salvage pathway is to provide a source of thymidine nucleotides for DNA synthesis and repair.[10][12] In rapidly dividing cells, such as those in embryonic tissues and cancer cells, the demand for nucleotides is high, and the salvage pathway plays a crucial role in meeting this demand.[11] Furthermore, in response to DNA damage, TK1 expression and nuclear localization increase to facilitate DNA repair.[9]

4.2. Cancer Biology and as a Proliferation Marker Cancer cells are characterized by uncontrolled proliferation, which necessitates a high rate of DNA synthesis. Consequently, many tumors exhibit elevated levels of TK1 activity.[10] This has led to the investigation of TK1 as a biomarker for cancer diagnosis, prognosis, and monitoring treatment response.[10] Elevated serum levels of TK1 have been observed in various cancers and often correlate with a more aggressive disease and poorer prognosis.[10]

4.3. Antiviral and Anticancer Drug Development The enzymes of the thymidine salvage pathway, particularly thymidine kinase, are important targets for drug development.[12]

-

Antiviral Therapy: Many antiviral drugs are nucleoside analogs that are selectively phosphorylated (activated) by viral thymidine kinases but not by the host cell's TK. Once activated, these analogs can be incorporated into the viral DNA, leading to chain termination and inhibition of viral replication.[8]

-

Anticancer Therapy: The reliance of cancer cells on the salvage pathway makes its enzymes attractive targets for chemotherapy. Inhibitors of thymidylate synthase, the enzyme responsible for de novo TMP synthesis, can force cancer cells to rely more heavily on the salvage pathway.[17] This can be exploited by co-administering nucleoside analogs that are activated by TK1, leading to selective killing of cancer cells.[12] Additionally, this compound analogs are being investigated as potential inhibitors of enzymes downstream of TMP, such as thymidylate kinase.[18][19][20]

Quantitative Data

The following table summarizes key kinetic parameters of human cytosolic thymidine kinase (TK1), a central enzyme in the TMP salvage pathway.

| Parameter | Value | Reference |

| Km for Thymidine | 60 µM | [16] |

| Km for ATP | 1.6 mM | [16] |

Note: Kinetic parameters can vary depending on the experimental conditions and the source of the enzyme.

Experimental Protocols

6.1. Thymidine Kinase Activity Assay

This protocol describes a common method for measuring thymidine kinase activity in cell extracts.

Principle: The assay measures the rate of conversion of radiolabeled thymidine to thymidine monophosphate. The phosphorylated product is separated from the unreacted substrate, and the radioactivity incorporated into the product is quantified.

Materials:

-

Cell lysate or purified enzyme preparation

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 2 mM DTT)

-

ATP solution (e.g., 10 mM)

-

[³H]-Thymidine (specific activity ~20 Ci/mmol)

-

DEAE-cellulose filter discs

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, ATP, and [³H]-thymidine.

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the cell lysate or enzyme preparation.

-

Incubate the reaction for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by spotting an aliquot of the reaction mixture onto a DEAE-cellulose filter disc and immediately immersing it in a wash buffer (e.g., 1 mM ammonium (B1175870) formate).

-

Wash the filter discs several times with the wash buffer to remove unreacted [³H]-thymidine.

-

Wash the discs with ethanol (B145695) and allow them to dry.

-

Place the dry filter discs in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the enzyme activity based on the amount of [³H]-TMP formed per unit time per amount of protein.

Visualizations

Diagram 1: The DNA Salvage Pathway for this compound Synthesis

Caption: Overview of the DNA salvage pathway for TMP synthesis.

Diagram 2: Comparison of De Novo and Salvage Pathways for TMP Synthesis

Caption: A comparison of the de novo and salvage pathways for TMP synthesis.

Diagram 3: Experimental Workflow for a Thymidine Kinase Inhibition Assay

Caption: A typical experimental workflow for a thymidine kinase inhibition assay.

References

- 1. differencebetween.com [differencebetween.com]

- 2. fiveable.me [fiveable.me]

- 3. Nucleotide salvage - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Nucleotide Salvage Deficiencies, DNA Damage and Neurodegeneration | MDPI [mdpi.com]

- 6. biologyonline.com [biologyonline.com]

- 7. Thymidine monophosphate - Wikipedia [en.wikipedia.org]

- 8. What are thymidine kinase stimulants and how do they work? [synapse.patsnap.com]

- 9. Targeting Nuclear Thymidylate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thymidine kinase 1 through the ages: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. What are thymidine kinase modulators and how do they work? [synapse.patsnap.com]

- 13. What is Thymidine kinase 1? - DiviTum® TKa [divitum.com]

- 14. Thymidine kinase - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Thymidine kinase activity and thymidine salvage in adult Brugia pahangi and Dirofilaria immitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and evaluation of thymidine-5'-O-monophosphate analogues as inhibitors of Mycobacterium tuberculosis thymidylate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and inhibitory activity of thymidine analogues targeting Mycobacterium tuberculosis thymidine monophosphate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design of Thymidine Analogues Targeting Thymidilate Kinase of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

De Novo Synthesis of Thymidine 5'-Monophosphate in Mammalian Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the de novo synthesis of thymidine (B127349) 5'-monophosphate (dTMP) in mammalian cells. This crucial pathway is essential for DNA replication and repair, making it a key target in cancer chemotherapy. This document details the enzymatic pathway, its regulation, quantitative data on enzyme kinetics and metabolite concentrations, detailed experimental protocols, and visualizations of the pathway and experimental workflows.

Introduction to De Novo dTMP Synthesis

Thymidine is a unique nucleotide present in DNA, and its synthesis is tightly regulated to ensure genomic integrity. Mammalian cells utilize two pathways for the synthesis of dTMP: a salvage pathway that recycles thymidine from degraded DNA, and the de novo pathway that synthesizes dTMP from deoxyuridine monophosphate (dUMP).[1][2] The de novo pathway is of particular interest in rapidly proliferating cells, such as cancer cells, which have a high demand for DNA synthesis.

The de novo synthesis of dTMP is a cyclic process involving three key enzymes: Serine Hydroxymethyltransferase (SHMT), Thymidylate Synthase (TYMS), and Dihydrofolate Reductase (DHFR).[1][3] This pathway is responsible for the methylation of dUMP to form dTMP, a reaction critical for producing one of the four essential bases for DNA replication.[4][5] An impairment in this pathway can lead to an imbalance in the deoxynucleotide triphosphate (dNTP) pools, resulting in increased uracil (B121893) misincorporation into DNA and subsequent genomic instability.[1][2]

Interestingly, this metabolic pathway is compartmentalized within the cell, occurring in both the nucleus and mitochondria to support DNA replication and repair in these organelles.[1][3] The nuclear localization of de novo dTMP synthesis is particularly important during the S-phase of the cell cycle.[6]

The Enzymatic Pathway of De Novo dTMP Synthesis

The de novo synthesis of dTMP from dUMP is a coordinated, multi-step process that ensures a steady supply of thymidine for DNA synthesis. The pathway can be broken down into three main enzymatic reactions:

-

Serine Hydroxymethyltransferase (SHMT): This enzyme initiates the cycle by catalyzing the reversible conversion of serine and tetrahydrofolate (THF) to glycine (B1666218) and 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[7][8] This reaction provides the one-carbon unit (a methyl group) necessary for the subsequent methylation of dUMP. In mammals, there are two major isoforms: SHMT1, which is primarily cytosolic but can translocate to the nucleus, and SHMT2, which is located in the mitochondria.[7][8][9]

-

Thymidylate Synthase (TYMS): TYMS is the central enzyme in this pathway, responsible for the reductive methylation of dUMP to dTMP.[4][5] It utilizes the methyl group from 5,10-CH2-THF, which is concomitantly oxidized to dihydrofolate (DHF).[4][5] This is the sole de novo source of dTMP in the cell.[6]

-

Dihydrofolate Reductase (DHFR): To sustain the cycle, DHF must be recycled back to THF. This reduction is catalyzed by DHFR, an NADPH-dependent enzyme.[10] The regenerated THF can then be used by SHMT for another round of 5,10-CH2-THF production.[1]

This cyclic pathway ensures a continuous supply of the essential methyl donor for dTMP synthesis.

Quantitative Data

The efficiency and regulation of the de novo dTMP synthesis pathway are governed by the kinetic properties of its enzymes and the intracellular concentrations of its substrates and products.

Enzyme Kinetic Parameters

The following table summarizes the available kinetic parameters for the human enzymes involved in de novo dTMP synthesis. It is important to note that these values can vary depending on the experimental conditions, such as pH and temperature.

| Enzyme | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |

| Thymidylate Synthase (TYMS) | dUMP | 7.1 ± 1.0 | 0.5 | 7.0 x 104 | [11] |

| 5,10-CH2-THF | 2.9 ± 0.5 | 0.5 | 1.7 x 105 | [11] | |

| Dihydrofolate Reductase (DHFR) | Dihydrofolate | 0.7 - 4.4 | 12 - 31.5 | 2.7 x 106 - 4.5 x 107 | [12] |

| NADPH | - | - | - | ||

| Serine Hydroxymethyltransferase 1 (SHMT1) | L-Serine | ~1300 | ~15 | ~1.15 x 104 | [7][13] |

| Tetrahydrofolate | ~30 | ~15 | ~5.0 x 105 | [7][13] | |

| Serine Hydroxymethyltransferase 2 (SHMT2) | L-Serine | ~1000 | ~25 | ~2.5 x 104 | [7][13] |

| Tetrahydrofolate | ~20 | ~25 | ~1.25 x 106 | [7][13] |

Intracellular Metabolite Concentrations

The intracellular concentrations of the substrates and products of the de novo dTMP synthesis pathway are tightly regulated and can fluctuate depending on the cell cycle stage and metabolic state of the cell.

| Metabolite | Concentration (μM) | Cell Type/Condition | Reference(s) |

| dUMP | 0.1 - 1.0 | Various mammalian cells | [14] |

| dTMP | 4 - 18 | Leukemia cell lines | |

| Tetrahydrofolate (THF) and its derivatives | 1 - 10 | Various mammalian cells | [15][16] |

| 5-Methyl-THF | 0.028 - 0.196 ng/mg protein | Lymphoblastoid cell lines | [16] |

Note: Concentrations can vary significantly between different cell types and metabolic states.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the de novo dTMP synthesis pathway.

Thymidylate Synthase (TYMS) Activity Assay (Spectrophotometric)

This assay measures the activity of TYMS by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate (DHF).[11]

Materials:

-

Purified human TYMS enzyme

-

Reaction Buffer: 20 mM K-Phosphate pH 7.2, 75 mM β-mercaptoethanol

-

dUMP solution (10 mM stock)

-

5,10-methylenetetrahydrofolate (CH2-THF) solution (20 mM stock)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare the reaction mixture in a cuvette by adding the following in order: Reaction Buffer, dUMP to a final concentration of 0.1 mM.

-

Initiate the reaction by adding CH2-THF to a final concentration of 0.2 mM and the TYMS enzyme.

-

Immediately start monitoring the change in absorbance at 340 nm at 20°C for 5-10 minutes.

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. The molar extinction coefficient for DHF at 340 nm is approximately 6.22 mM-1cm-1.

Dihydrofolate Reductase (DHFR) Activity Assay (Spectrophotometric)

This assay measures DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[12]

Materials:

-

Cell or tissue lysate containing DHFR or purified DHFR

-

Assay Buffer: 100 mM Imidazole-HCl, pH 7.0, 10 mM DTT, 1 M KCl

-

Dihydrofolate (DHF) solution (10 mM stock)

-

NADPH solution (10 mM stock)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare the reaction mixture in a cuvette with Assay Buffer, DHF to a final concentration of 100 µM, and the cell lysate or purified enzyme.

-

Initiate the reaction by adding NADPH to a final concentration of 100 µM.

-

Immediately monitor the decrease in absorbance at 340 nm at 25°C for 5-10 minutes.

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. The molar extinction coefficient for NADPH at 340 nm is 6.22 mM-1cm-1.

Serine Hydroxymethyltransferase (SHMT) Activity Assay (Coupled Enzyme Assay)

This assay indirectly measures SHMT activity by coupling the production of 5,10-CH2-THF to the NADP+-dependent oxidation by 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD).[17]

Materials:

-

Cell lysate or purified SHMT

-

Assay Buffer: 50 mM HEPES-KOH, pH 7.5, 10 mM 2-mercaptoethanol, 20 µM PLP

-

L-serine solution (1 M stock)

-

Tetrahydrofolate (THF) solution (10 mM stock)

-

NADP+ solution (50 mM stock)

-

Purified 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare the reaction mixture in a cuvette with Assay Buffer, L-serine to a final concentration of 10 mM, THF to a final concentration of 1 mM, NADP+ to a final concentration of 1 mM, and a sufficient amount of MTHFD.

-

Initiate the reaction by adding the cell lysate or purified SHMT.

-

Monitor the increase in absorbance at 340 nm, corresponding to the formation of NADPH, at 37°C for 10-20 minutes.

-

Calculate the SHMT activity based on the rate of NADPH production.

Experimental and Logical Workflows

Visualizing the complex biological pathways and experimental procedures is crucial for understanding and designing new research.

Conclusion

The de novo synthesis of dTMP is a fundamental metabolic pathway in mammalian cells, with profound implications for DNA replication, genome stability, and cell proliferation. The intricate interplay of SHMT, TYMS, and DHFR, and the compartmentalization of this pathway, highlight its importance and complexity. A thorough understanding of the kinetics, regulation, and methodologies to study this pathway is crucial for researchers in basic science and for professionals in drug development aiming to target this pathway for therapeutic intervention, particularly in oncology. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for advancing research in this critical area of cellular metabolism.

References

- 1. Identification of a de novo thymidylate biosynthesis pathway in mammalian mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Nuclear Thymidylate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytosolic localization and in vitro assembly of human de novo thymidylate synthesis complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thymidylate synthase - Wikipedia [en.wikipedia.org]

- 5. Thymidylate synthase - Proteopedia, life in 3D [proteopedia.org]

- 6. Expression of thymidylate synthase in human cells is an early G1 event regulated by CDK4 and p16INK4A but not E2F - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human Cytosolic and Mitochondrial Serine Hydroxymethyltransferase Isoforms in Comparison: Full Kinetic Characterization and Substrate Inhibition Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Serine Hydroxymethyltransferase 1 and 2: Gene Sequence Variation and Functional Genomic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Mechanisms of dNTP supply that play an essential role in maintaining genome integrity in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Folate receptor allows cells to grow in low concentrations of 5-methyltetrahydrofolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Key Enzymes in the Metabolic Pathway of Thymidine 5'-Monophosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core enzymes involved in the metabolic synthesis of thymidine (B127349) 5'-monophosphate (TMP), a critical precursor for DNA replication and repair. Understanding the function, kinetics, and regulation of these enzymes is paramount for research in cancer biology, virology, and the development of targeted therapeutics. This document details the de novo and salvage pathways of TMP synthesis, presents key quantitative data for the primary enzymes, outlines detailed experimental protocols for their characterization, and provides visual representations of the metabolic pathways and experimental workflows.

Introduction to Thymidine 5'-Monophosphate (TMP) Metabolism

This compound is unique among the deoxyribonucleotides as its synthesis is a crucial rate-limiting step for DNA production. Cells employ two distinct pathways to ensure a sufficient supply of dTMP: the de novo synthesis pathway and the salvage pathway.

-

The De Novo Synthesis Pathway: This pathway creates dTMP from deoxyuridine monophosphate (dUMP). It is the primary route for dTMP production in proliferating cells. The key enzymes in this pathway are Thymidylate Synthase (TS) and Dihydrofolate Redractase (DHFR) .

-

The Salvage Pathway: This pathway recycles thymidine from the degradation of DNA to produce dTMP. This route is particularly important in non-proliferating cells or as a supplementary source in rapidly dividing cells. The central enzyme in this pathway is Thymidine Kinase (TK) .

Given their essential roles in cell proliferation, these enzymes are significant targets for chemotherapeutic agents.

Key Enzymes in TMP Metabolism

Thymidylate Synthase (TS)

Thymidylate synthase (EC 2.1.1.45) catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), using N5,N10-methylenetetrahydrofolate as the methyl donor.[1][2] This reaction is the sole intracellular de novo source of dTMP, making TS essential for DNA synthesis and repair.[2] Inhibition of TS leads to a depletion of thymidylate, resulting in DNA damage and cell death, a principle exploited by several anticancer drugs.[2]

Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (EC 1.5.1.3) is a crucial enzyme in folate metabolism.[3] It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), utilizing NADPH as a cofactor.[3] THF is then converted to various derivatives, including the N5,N10-methylenetetrahydrofolate required by thymidylate synthase. By regenerating the THF pool, DHFR indirectly supports dTMP synthesis and is therefore vital for DNA replication and cell proliferation.[3] Consequently, DHFR is a well-established target for various chemotherapeutic agents.[3]

Thymidine Kinase (TK)

Thymidine kinase (EC 2.7.1.21) is a phosphotransferase that catalyzes the transfer of a phosphate (B84403) group from ATP to thymidine, forming dTMP.[4] In humans, there are two main isoenzymes: the cytosolic Thymidine Kinase 1 (TK1) and the mitochondrial Thymidine Kinase 2 (TK2).[5][6] TK1 activity is tightly regulated and is predominantly active during the S phase of the cell cycle in proliferating cells.[7] In contrast, TK2 is constitutively expressed and is important for mitochondrial DNA synthesis.[6] The salvage pathway, mediated by TK, is critical for the activation of several antiviral and anticancer nucleoside analogs.[5]

Quantitative Data on Key Enzymes

The following tables summarize the kinetic parameters for Thymidylate Synthase, Dihydrofolate Reductase, and Thymidine Kinase from various sources. These values can vary depending on the specific experimental conditions, such as pH, temperature, and substrate concentrations.

| Enzyme | Organism | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | k_cat_ (s⁻¹) | Reference(s) |

| Thymidylate Synthase | Homo sapiens | dUMP | - | - | - | [8] |

| Escherichia coli | dUMP | - | - | - | [1] | |

| Dihydrofolate Reductase | Homo sapiens | Dihydrofolate | - | - | - | |

| Homo sapiens | NADPH | - | - | - | [9] | |

| Escherichia coli | Dihydrofolate | - | - | - | ||

| Thymidine Kinase 1 | Homo sapiens | Thymidine | 0.54 - 1.4 | 26.6 | 9.5 | [5] |

| Homo sapiens | AZT | 0.52 | 10 | 3.5 | [5] | |

| Thymidine Kinase 2 | Homo sapiens | Thymidine | 16 | - | - | [10] |

| Homo sapiens | 2'-deoxycytidine | 36 | - | - | [10] |

Experimental Protocols

Spectrophotometric Assay for Thymidylate Synthase Activity

This protocol is adapted from methods that monitor the increase in absorbance at 340 nm due to the formation of dihydrofolate.[11]

Materials:

-

Spectrophotometer with temperature control

-

Quartz cuvettes

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 25 mM MgCl₂, 10 mM β-mercaptoethanol

-

dUMP solution (10 mM)

-

N5,N10-methylenetetrahydrofolate (CH₂-H₄folate) solution (1 mM)

-

Cell or tissue lysate containing Thymidylate Synthase

Procedure:

-

Prepare the reaction mixture in a quartz cuvette by adding the following components:

-

Reaction Buffer

-

dUMP solution (to a final concentration of 100 µM)

-

CH₂-H₄folate solution (to a final concentration of 100 µM)

-

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the cell or tissue lysate.

-

Immediately monitor the increase in absorbance at 340 nm for 10-15 minutes, taking readings every 30 seconds.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. The molar extinction coefficient for dihydrofolate at 340 nm is approximately 6,200 M⁻¹cm⁻¹.

Spectrophotometric Assay for Dihydrofolate Reductase Activity

This protocol is based on monitoring the decrease in absorbance at 340 nm as NADPH is oxidized to NADP⁺.

Materials:

-

Spectrophotometer with temperature control

-

Quartz cuvettes

-

Assay Buffer: 50 mM Potassium Phosphate (pH 7.5)

-

NADPH solution (10 mM)

-

Dihydrofolate (DHF) solution (2 mM)

-

Cell or tissue lysate containing Dihydrofolate Reductase

Procedure:

-

Prepare the reaction mixture in a quartz cuvette with the following:

-

Assay Buffer

-

NADPH solution (to a final concentration of 100 µM)

-

-

Equilibrate the mixture to 25°C for 5 minutes.

-

Add the cell or tissue lysate and mix.

-

Initiate the reaction by adding the DHF solution (to a final concentration of 100 µM).

-

Immediately record the decrease in absorbance at 340 nm for 5-10 minutes, taking readings every 15-30 seconds.

-

Determine the initial reaction rate from the linear phase of the curve. The molar extinction coefficient for NADPH at 340 nm is 6,220 M⁻¹cm⁻¹.

Radioactive Assay for Thymidine Kinase Activity

This protocol measures the incorporation of radiolabeled thymidine into dTMP.[12][13]

Materials:

-

Liquid scintillation counter

-

Glass fiber filters

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.8), 5 mM MgCl₂, 5 mM ATP, 10 mM dithiothreitol

-

[³H]-Thymidine solution (1 µCi/µL)

-

Unlabeled thymidine solution (10 mM)

-

Cell or tissue lysate containing Thymidine Kinase

-

Trichloroacetic acid (TCA), 10%

-

Ethanol (B145695), 70%

Procedure:

-

Prepare the reaction mixture on ice, containing:

-

Reaction Buffer

-

[³H]-Thymidine (to a final concentration of 10 µM, with appropriate specific activity)

-

-

Pre-warm the reaction mixture to 37°C for 3 minutes.

-

Start the reaction by adding the cell or tissue lysate.

-

Incubate at 37°C for a defined period (e.g., 15, 30, 60 minutes) to ensure the reaction is in the linear range.

-

Stop the reaction by spotting an aliquot of the reaction mixture onto a glass fiber filter and immediately immersing the filter in ice-cold 10% TCA.

-

Wash the filters three times with 5% TCA and once with 70% ethanol to remove unincorporated [³H]-thymidine.

-

Dry the filters and measure the radioactivity using a liquid scintillation counter.

-

Calculate the amount of [³H]-dTMP formed based on the specific activity of the [³H]-thymidine.

Visualizations

Metabolic Pathways of TMP Synthesis

Caption: Overview of De Novo and Salvage Pathways for dTMP Synthesis.

Experimental Workflow for Spectrophotometric Enzyme Assay

Caption: General Workflow for a Spectrophotometric Enzyme Activity Assay.

Experimental Workflow for Radioactive Thymidine Kinase Assay

Caption: Workflow for a Radioactive Thymidine Kinase Activity Assay.

References

- 1. Bacterial versus human thymidylate synthase: Kinetics and functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural analyses of human thymidylate synthase reveal a site that may control conformational switching between active and inactive states - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of human dihydrofolate reductase activity and expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thymidine kinase - Wikipedia [en.wikipedia.org]

- 5. uniprot.org [uniprot.org]

- 6. TK2 thymidine kinase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. Thymidine kinase 1 - Wikipedia [en.wikipedia.org]

- 8. Kinetic properties of human thymidylate synthase, an anticancer drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Effect of Protein Mass Modulation on Human Dihydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uniprot.org [uniprot.org]

- 11. Molecular Mechanism of Thymidylate Synthase Inhibition by N4-Hydroxy-dCMP in View of Spectrophotometric and Crystallographic Studies | MDPI [mdpi.com]

- 12. A simple quantitative assay for the activity of thymidine kinase 1 in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

What is the function of thymidine 5'-monophosphate in DNA replication and repair?

An In-depth Technical Guide on the Function of Thymidine (B127349) 5'-Monophosphate in DNA Replication and Repair

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thymidine 5'-monophosphate (TMP), also known as deoxythymidine monophosphate (dTMP), is a critical deoxyribonucleotide essential for the integrity and propagation of genetic information. As one of the four fundamental building blocks of deoxyribonucleic acid (DNA), its primary role is to serve as a direct precursor for the synthesis of thymidine triphosphate (TTP), which is subsequently incorporated into the nascent DNA strand during replication. The de novo synthesis of TMP is a unique and highly regulated process, making it a significant target for therapeutic intervention, particularly in cancer chemotherapy. Furthermore, TMP plays a crucial role in various DNA repair mechanisms, ensuring the faithful maintenance of the genome. This technical guide provides a comprehensive overview of the multifaceted functions of TMP in DNA replication and repair, detailing its synthesis, incorporation, and involvement in maintaining genomic stability.

The Central Role of this compound in DNA Metabolism

This compound is a pyrimidine (B1678525) nucleotide that is unique to DNA. Its synthesis and subsequent phosphorylation to thymidine triphosphate (TTP) are tightly regulated to ensure a balanced supply of deoxynucleoside triphosphates (dNTPs) for DNA synthesis. An imbalance in the dNTP pool can lead to increased mutation rates and genomic instability.

De Novo Synthesis of TMP

The de novo synthesis of TMP is a multi-step enzymatic pathway that culminates in the methylation of deoxyuridine monophosphate (dUMP) to TMP. This reaction is catalyzed by the enzyme thymidylate synthase (TS). The methyl group is donated by N5,N10-methylenetetrahydrofolate, which is subsequently oxidized to dihydrofolate. The regeneration of tetrahydrofolate is essential for continued TMP synthesis and is carried out by dihydrofolate reductase (DHFR).

Key Enzymes in the De Novo Synthesis of TMP:

| Enzyme | Function | Substrate(s) | Product(s) |

| Thymidylate Synthase (TS) | Catalyzes the reductive methylation of dUMP to TMP. | dUMP, N5,N10-methylenetetrahydrofolate | TMP, Dihydrofolate |

| Dihydrofolate Reductase (DHFR) | Reduces dihydrofolate back to tetrahydrofolate. | Dihydrofolate, NADPH | Tetrahydrofolate, NADP+ |

| Serine Hydroxymethyltransferase (SHMT) | Transfers a hydroxymethyl group from serine to tetrahydrofolate to form N5,N10-methylenetetrahydrofolate. | Serine, Tetrahydrofolate | Glycine, N5,N10-methylenetetrahydrofolate |

The Salvage Pathway

In addition to the de novo pathway, cells can also produce TMP through a salvage pathway. This pathway utilizes pre-existing thymidine from the breakdown of DNA or from extracellular sources. The enzyme thymidine kinase (TK) phosphorylates thymidine to generate TMP. This pathway is particularly important in cells that lack a functional de novo synthesis pathway or under conditions where the demand for DNA precursors is high.

Function of TMP in DNA Replication

TMP, in its triphosphate form (TTP), is a fundamental substrate for DNA polymerases during DNA replication. The process of DNA replication involves the unwinding of the double helix and the synthesis of two new daughter strands, with each original strand serving as a template.

Incorporation of TTP into the Nascent DNA Strand

DNA polymerases catalyze the formation of phosphodiester bonds between the 3'-hydroxyl group of the growing DNA chain and the 5'-phosphate group of the incoming dNTP. The selection of the correct dNTP, including TTP, is dictated by the base-pairing rules, where adenine (B156593) on the template strand pairs with thymine (B56734) on the newly synthesized strand.

Logical Flow of TMP's Role in DNA Replication:

The Divergent Paths to Thymidylate: A Technical Guide to dTMP Biosynthesis in Prokaryotes and Eukaryotes

Abstract

The de novo biosynthesis of thymidine (B127349) 5'-monophosphate (dTMP) is a fundamental process, essential for the replication of DNA in all domains of life. It represents the sole intracellular pathway for the synthesis of thymidine, a nucleotide unique to DNA. While the core biochemical transformation—the methylation of deoxyuridine monophosphate (dUMP)—is universally conserved, the cellular strategies, enzymatic machinery, and regulatory mechanisms governing this pathway exhibit profound differences between prokaryotic and eukaryotic organisms. These distinctions not only provide insight into the evolutionary trajectory of cellular life but also present critical opportunities for therapeutic intervention. This technical guide provides an in-depth comparison of dTMP biosynthesis, detailing enzymatic variations, the complex spatial organization within eukaryotic cells, and divergent regulatory strategies. It further serves as a practical resource by including detailed experimental protocols for key enzyme assays and quantitative data to support a comprehensive understanding of this vital metabolic pathway.

The Core Biochemical Pathway: A Shared Foundation

The synthesis of dTMP from dUMP is a cyclical process involving a concerted series of enzymatic reactions. This core pathway is fundamental to both prokaryotes and eukaryotes.

-

Thymidylate Synthase (TYMS) : The central reaction is catalyzed by thymidylate synthase, which transfers a methyl group from the cofactor 5,10-methylenetetrahydrofolate (CH₂-THF) to dUMP, producing dTMP.[1] In this process, CH₂-THF is oxidized to 7,8-dihydrofolate (DHF).[2]

-

Dihydrofolate Reductase (DHFR) : To sustain dTMP synthesis, the resulting DHF must be recycled. Dihydrofolate reductase catalyzes the NADPH-dependent reduction of DHF back to tetrahydrofolate (THF).[3][4][5]

-

Serine Hydroxymethyltransferase (SHMT) : THF is subsequently recharged with a one-carbon unit by serine hydroxymethyltransferase, which converts serine to glycine (B1666218) and transfers the hydroxymethyl group to THF, regenerating the CH₂-THF cofactor.[2]

This tightly regulated cycle ensures a balanced supply of dTMP for DNA synthesis.

Key Divergences Between Prokaryotic and Eukaryotic Pathways

While the fundamental chemistry is conserved, significant differences exist in the enzymes, cellular organization, and regulation of dTMP synthesis.

Enzymatic and Structural Variations

The enzymes driving dTMP synthesis, though functionally homologous, possess structural and kinetic differences that are critical for the selective targeting of antimicrobial and anticancer drugs.

-

Thymidylate Synthase (TS): The canonical enzyme, known as ThyA, is found in the vast majority of organisms, including eukaryotes and most bacteria.[1] However, a number of (hyper)thermophilic bacteria and archaea possess an alternative, non-homologous enzyme called ThyX.[6] ThyX is flavin-dependent and utilizes a different chemical mechanism, making it a potential target for novel antibiotics.[6]

-

Dihydrofolate Reductase (DHFR): Prokaryotic and eukaryotic DHFRs are structurally distinct. These differences are famously exploited by the antibiotic trimethoprim, which binds far more tightly to bacterial DHFR than to its human counterpart, selectively inhibiting the bacterial folate cycle.[3][7] Conversely, the antifolate drug methotrexate (B535133) is a potent inhibitor of both prokaryotic and eukaryotic DHFRs and is widely used in cancer chemotherapy.[3]

| Enzyme | Organism Source | Km (dUMP) | Km (CH₂-THF) | Km (DHF) | Km (NADPH) | Inhibitor Selectivity |

| Thymidylate Synthase (ThyA) | E. coli | ~5 µM | ~10 µM | N/A | N/A | Inhibited by 5-Fluorouracil (B62378) metabolites |

| Human | ~4 µM | ~15 µM | N/A | N/A | Inhibited by 5-Fluorouracil, Raltitrexed[8] | |

| Dihydrofolate Reductase (DHFR) | E. coli | ~0.5 µM | N/A | ~1 µM | ~4 µM | High sensitivity to Trimethoprim |

| Human | ~0.1 µM | N/A | ~0.03 µM | ~1 µM | High sensitivity to Methotrexate[3] |

Table 1: Comparative Quantitative Data for Key dTMP Biosynthesis Enzymes. Note: Km values are approximate and can vary based on experimental conditions. Data compiled from multiple sources for illustrative purposes.

Subcellular Compartmentalization and Complex Formation in Eukaryotes

The most striking difference lies in the sophisticated spatial organization of the dTMP synthesis pathway in eukaryotes, which contrasts sharply with the generally cytosolic nature of the process in prokaryotes.

-

Cytosolic and Nuclear Synthetosome: In eukaryotic cells, the three core enzymes—TYMS, DHFR, and SHMT1—can physically associate to form a multi-enzyme complex, often termed the "dTMP synthesis complex" or "synthetosome".[9] This complex is believed to enhance catalytic efficiency through substrate channeling. Crucially, this complex undergoes SUMO-dependent translocation from the cytoplasm into the nucleus during the S-phase of the cell cycle.[2][9] Within the nucleus, it associates with the nuclear lamina and the DNA replication machinery, ensuring that dTMP is produced precisely at the site of its consumption.[2][9] This localized synthesis is critical for maintaining genome integrity by preventing the misincorporation of uracil (B121893) into DNA.[2][10]

-

Mitochondrial Pathway: Mammalian cells possess a second, distinct de novo dTMP synthesis pathway located within the mitochondria.[10] This pathway is essential for the replication and integrity of mitochondrial DNA (mtDNA). It utilizes a mitochondrial isoform of serine hydroxymethyltransferase (SHMT2) and a unique, previously uncharacterized mitochondrial dihydrofolate reductase isozyme known as DHFRL1.[10] The existence of this separate pathway underscores the importance of compartmentalized nucleotide synthesis to support the genetic requirements of different organelles.

In contrast, prokaryotes lack such membrane-bound organelles, and the entire process of DNA replication and precursor synthesis occurs within the cytoplasm.[11][12]

Regulation of the Pathway

The control of dTMP biosynthesis is also markedly different between the two domains.

-

Eukaryotes: The expression of pathway enzymes is tightly linked to the cell cycle. For instance, TYMS levels increase significantly during the S-phase to meet the high demand for dTMP during DNA replication and decrease when cells are quiescent.[1] This regulation occurs at the transcriptional level, often involving transcription factors like E2F1.[2]

-

Prokaryotes: Regulation is typically more direct and responsive to the immediate metabolic state of the cell. In bacteriophage T4, for example, the synthesis of pyrimidine (B1678525) deoxyribonucleotides appears to be intrinsically controlled by a multi-enzyme complex that channels precursors directly to the replication machinery, maintaining a precise ratio of nucleotides.[13] This suggests a regulation model based on the inherent properties of the enzyme complex rather than feedback inhibition from accumulated products.[13]

Experimental Protocols for Key Enzyme Assays

Accurate measurement of enzyme activity is crucial for both basic research and for evaluating the efficacy of potential inhibitors.

Dihydrofolate Reductase (DHFR) Activity Assay

This assay is a standard colorimetric method that measures the rate of NADPH oxidation.

-

Principle: DHFR activity is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of DHF to THF.[3][14][15][16] The rate of decrease is directly proportional to DHFR activity.

-

Reagents and Buffers:

-

DHFR Assay Buffer (1X): 100 mM Tris-HCl, pH 7.4.

-

NADPH Stock Solution: 10 mM in assay buffer. Store at -20°C.

-

DHF Substrate Solution: 10 mM in assay buffer, pH 7.5. Prepare fresh and protect from light.[3]

-

Sample: Cell lysate or tissue homogenate in ice-cold DHFR Assay Buffer.

-

-

Procedure:

-

Prepare a reaction master mix in a quartz cuvette or 96-well UV-transparent plate. For a 1 mL reaction, combine: 880 µL of Assay Buffer, 10 µL of 10 mM NADPH stock (final concentration 0.1 mM), and 10-50 µL of sample.[16]

-

Incubate the mixture at a constant temperature (e.g., 27°C) for 5 minutes to equilibrate.[16]

-

Set a spectrophotometer to kinetic mode to read absorbance at 340 nm.

-

Initiate the reaction by adding 10 µL of 10 mM DHF substrate (final concentration 0.1 mM). Mix quickly by inversion or pipetting.

-

Immediately begin recording the absorbance at 340 nm every 15-30 seconds for 5-10 minutes.[3]

-

Run a blank control without the DHF substrate to measure any non-specific NADPH oxidation.

-

-

Calculation of Activity:

-

Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.

-

Calculate DHFR activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA₃₄₀/min * Reaction Volume) / (ε * Path Length * Sample Volume) Where ε (extinction coefficient) for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹.

-

Thymidylate Synthase (TS) Activity Assay

This is a highly sensitive radioisotope-based assay that measures the release of tritium (B154650) from the substrate.

-

Principle: The assay quantifies the activity of TS by measuring the release of tritium (³H) into water from [5-³H]-dUMP.[17] During the methylation of the C5 position of the uracil ring, the ³H atom at that position is abstracted and released. The resulting tritiated water (³H₂O) is separated from the unreacted radiolabeled substrate and quantified by liquid scintillation counting.

-

Reagents and Buffers:

-

TS Reaction Buffer: 50 mM Tris-HCl pH 7.5, 25 mM MgCl₂, 1 mM EDTA, 50 mM 2-mercaptoethanol.

-

Substrate Mix: Prepare a mix containing [5-³H]-dUMP (e.g., 10 µM, specific activity ~1 Ci/mmol) and unlabeled dUMP.

-

Cofactor: 5,10-methylenetetrahydrofolate (CH₂-THF), ~0.2 mM. Prepare fresh.

-

Stop Solution: 10% Activated Charcoal in 0.1 M HCl.

-

Sample: Cytosolic extract from cell or tissue homogenates.

-

-

Procedure:

-

In a microcentrifuge tube on ice, add 50 µL of sample extract.

-

Add 50 µL of a freshly prepared reaction mix containing TS buffer, the substrate mix, and the CH₂-THF cofactor.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is within the linear range.[18]

-

Stop the reaction by adding 200 µL of ice-cold Stop Solution (activated charcoal suspension).[17] This will bind the unreacted [5-³H]-dUMP.

-

Vortex vigorously and incubate on ice for 10 minutes.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the charcoal.

-

Carefully transfer a known volume of the supernatant (which contains the ³H₂O product) to a scintillation vial.

-

Add scintillation cocktail, mix, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Calculation of Activity:

-

Convert the measured CPM to picomoles of product formed using a standard curve or the known specific activity of the [5-³H]-dUMP substrate.

-

Calculate the activity, typically expressed as pmol of dTMP formed per minute per mg of protein.

-

Implications for Drug Development

The differences in dTMP biosynthesis between prokaryotes and eukaryotes are a cornerstone of modern pharmacology.

-

Antibacterial Agents: The structural divergence of bacterial DHFR allows for its selective inhibition by drugs like trimethoprim, which has minimal effect on the human enzyme.[4] The discovery of the ThyX enzyme in some pathogens opens a new avenue for developing antibiotics that would be ineffective against host cells and bacteria relying on the conventional ThyA pathway.[6]

-

Anticancer Agents: Because cancer cells are characterized by rapid proliferation, they have a high demand for dTMP to support continuous DNA synthesis. The de novo dTMP synthesis pathway is therefore a prime target for chemotherapy. Nucleotide analogs like 5-fluorouracil (5-FU) are converted intracellularly to FdUMP, which irreversibly inhibits TYMS.[1] Antifolates like methotrexate broadly inhibit DHFR, starving the cell of the THF needed for dTMP and purine (B94841) synthesis.[8] Understanding the nuclear and mitochondrial compartmentalization of this pathway in human cells may lead to more sophisticated therapeutic strategies that target these specific cellular pools.[2][10]

Conclusion

The biosynthesis of dTMP, while centered on a conserved set of chemical reactions, is a tale of two distinct cellular philosophies. Prokaryotes employ a streamlined, cytoplasm-centric approach, while eukaryotes have evolved a highly compartmentalized and complex system, segregating the pathway between the cytoplasm, nucleus, and mitochondria, and organizing the requisite enzymes into efficient synthetosomes. These fundamental differences in enzyme structure, cellular localization, and regulation not only illuminate distinct evolutionary pressures but also provide a rich landscape of targets for the development of selective therapeutic agents. A thorough understanding of these divergent pathways is, therefore, indispensable for professionals engaged in antimicrobial and anticancer drug discovery.

References

- 1. Thymidylate synthase - Wikipedia [en.wikipedia.org]

- 2. Targeting Nuclear Thymidylate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Dihydrofolate reductase - Proteopedia, life in 3D [proteopedia.org]

- 5. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 6. Two distinct pathways for thymidylate (dTMP) synthesis in (hyper)thermophilic Bacteria and Archaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical Space of Escherichia coli Dihydrofolate Reductase Inhibitors: New Approaches for Discovering Novel Drugs for Old Bugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cytosolic localization and in vitro assembly of human de novo thymidylate synthesis complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of a de novo thymidylate biosynthesis pathway in mammalian mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prokaryotes vs Eukaryotes: Differences and Similarities | Technology Networks [technologynetworks.com]

- 12. Khan Academy [khanacademy.org]

- 13. Regulation of deoxyribonucleotide biosynthesis during in vivo bacteriophage T4 DNA replication. Intrinsic control of synthesis of thymine and 5-hydroxymethylcytosine deoxyribonucleotides at precise ratio found in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. assaygenie.com [assaygenie.com]

- 15. Dihydrofolate reductase (DHFR) reporter enzyme assay for Haloferax volcanii [protocols.io]

- 16. The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high folic acid intake - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacodynamic assay of thymidylate synthase activity in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Novel mass spectrometry-based assay for thymidylate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Thymidine 5'-Monophosphate in Maintaining the Nucleotide Pool: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thymidine (B127349) 5'-monophosphate (dTMP) is a critical deoxyribonucleotide that serves as a direct precursor for the synthesis of deoxythymidine triphosphate (dTTP), one of the four essential building blocks of DNA. The cellular concentration of dTMP, and consequently dTTP, is meticulously regulated to ensure the fidelity of DNA replication and repair. Perturbations in the dTMP pool can lead to genomic instability, a hallmark of cancer, making the pathways of its synthesis and regulation prime targets for therapeutic intervention. This technical guide provides an in-depth exploration of the contribution of dTMP to the nucleotide pool, detailing the biosynthetic pathways, regulatory mechanisms, and experimental methodologies for its study.

Biosynthesis of Thymidine 5'-Monophosphate: De Novo and Salvage Pathways

Cells employ two primary pathways to synthesize dTMP: the de novo pathway and the salvage pathway. These pathways are distinct in their starting substrates and are subject to differential regulation, allowing cells to adapt to varying metabolic states and proliferative demands.

The De Novo Synthesis Pathway

The de novo pathway constructs dTMP from deoxyuridine monophosphate (dUMP). This pathway is the primary source of dTMP in proliferating cells and is tightly linked to the cell cycle. The key enzymatic steps are:

-

Ribonucleotide Reductase (RNR): In the cytoplasm, RNR catalyzes the reduction of cytidine (B196190) diphosphate (B83284) (CDP) and uridine (B1682114) diphosphate (UDP) to their deoxy forms, dCDP and dUDP, respectively.

-

dCMP Deaminase and dUTP Diphosphatase: dUMP can be formed from dCDP via deamination by dCMP deaminase. Alternatively, dUDP is phosphorylated to dUTP, which is then rapidly hydrolyzed to dUMP by dUTP diphosphatase. This latter step is crucial to prevent the misincorporation of uracil (B121893) into DNA.

-

Thymidylate Synthase (TS): This is the hallmark enzyme of the de novo pathway. TS catalyzes the reductive methylation of dUMP to dTMP, using 5,10-methylenetetrahydrofolate (CH₂-THF) as the methyl group donor. This reaction is unique as it also oxidizes the folate cofactor to dihydrofolate (DHF).

-

Dihydrofolate Reductase (DHFR) and Serine Hydroxymethyltransferase (SHMT): To sustain dTMP synthesis, the DHF produced by TS must be recycled back to tetrahydrofolate (THF) by DHFR. THF is then converted to CH₂-THF by SHMT. These enzymes are therefore functionally coupled to TS in the thymidylate synthesis cycle.

The Salvage Pathway

The salvage pathway recycles pre-existing thymidine from the extracellular environment or from the degradation of DNA. This pathway is particularly important in non-proliferating cells and as a complementary source of dTMP in rapidly dividing cells. The central enzyme in this pathway is:

-

Thymidine Kinase (TK): This enzyme catalyzes the phosphorylation of thymidine to dTMP. There are two main isoforms of thymidine kinase in mammalian cells:

-

Thymidine Kinase 1 (TK1): A cytosolic enzyme whose expression and activity are tightly regulated in a cell cycle-dependent manner, peaking during the S phase.

-

Thymidine Kinase 2 (TK2): A mitochondrial enzyme that is constitutively expressed and is crucial for mitochondrial DNA synthesis.

-

Quantitative Contribution to the Nucleotide Pool

The relative contributions of the de novo and salvage pathways to the cellular dTMP pool can vary significantly depending on cell type, proliferative status, and the availability of extracellular thymidine. While a precise, universally applicable quantitative breakdown is challenging to establish, metabolic flux analysis using stable isotope tracing provides valuable insights.

| Cellular Condition | De Novo Pathway Contribution | Salvage Pathway Contribution | Key Observations | References |

| Proliferating cells (with TK1) | > 50% | < 50% | In the presence of functional cytosolic thymidine kinase 1 (TK1), de novo synthesis still accounts for more than half of the newly synthesized dTTP. The salvage pathway competes effectively with the de novo pathway when extracellular thymidine is available. | [1] |

| Proliferating cells (without TK1) | Predominantly > 90% | Minimal (< 10%) | In the absence of TK1, the salvage of thymidine is inefficient, and the vast majority of dTTP is derived from the de novo pathway. This highlights the critical role of TK1 in the salvage pathway's contribution. | [1] |

| Inhibition of de novo synthesis | Inhibited | Significantly increased | When the de novo pathway is blocked (e.g., by methotrexate, an inhibitor of DHFR), cells become heavily reliant on the salvage pathway for survival, and the specific activity of dTTP derived from labeled thymidine increases dramatically. | [1] |

| Resting or non-proliferating cells | Low | Predominant | In quiescent cells, the expression of enzymes for the de novo pathway is downregulated, and the salvage pathway, particularly involving TK2 in mitochondria, is the primary source of dNTPs for DNA repair and mitochondrial DNA maintenance. | [2] |

Table 1: Relative Contributions of De Novo and Salvage Pathways to the dTMP/dTTP Pool

Regulatory Mechanisms of dTMP Synthesis

The synthesis of dTMP is tightly regulated at multiple levels to ensure a balanced supply of deoxyribonucleotides for DNA synthesis and to prevent the mutagenic consequences of dNTP pool imbalances.

Transcriptional Regulation

The expression of key enzymes in both the de novo and salvage pathways is coordinately regulated with the cell cycle. The E2F family of transcription factors , particularly E2F1, plays a central role in the G1/S phase-specific transcription of genes encoding thymidylate synthase, dihydrofolate reductase, and thymidine kinase 1.[3][4][5] The activity of E2F1 is, in turn, controlled by the retinoblastoma protein (pRb). In G1, pRb binds to E2F1 and represses its transcriptional activity. Upon phosphorylation by cyclin-dependent kinases (CDKs) at the G1/S transition, pRb releases E2F1, allowing for the transcription of genes required for S phase, including those for dTMP synthesis.

Allosteric Regulation and Feedback Inhibition

Enzyme activity is also subject to rapid allosteric regulation, providing a fine-tuning mechanism for dTMP synthesis.

-

Thymidylate Synthase (TS): While not a primary site of allosteric regulation by nucleotides, its activity is critically dependent on the availability of its substrates, dUMP and CH₂-THF. Some non-classical inhibitors have been shown to bind to a potential allosteric site.[6]

-

Thymidine Kinase 1 (TK1): The activity of TK1 is subject to potent feedback inhibition by the downstream product, dTTP.[7][8] This ensures that when dTTP levels are sufficient, the salvage pathway is downregulated to prevent an overproduction of thymidine nucleotides. ATP acts as a positive allosteric effector, promoting a more active tetrameric form of the enzyme.[5]

Post-Translational Modification

Post-translational modifications, such as phosphorylation, can modulate the activity, stability, and localization of the enzymes involved in dTMP synthesis, adding another layer of regulation. For instance, phosphorylation can influence the tetramerization and activity of TK1.[5]

Signaling Pathways and Experimental Workflows

The intricate regulation of dTMP synthesis involves a network of signaling pathways that respond to mitogenic signals, cell cycle progression, and DNA damage.

The following diagram illustrates the experimental workflow for quantifying the relative contributions of the de novo and salvage pathways using stable isotope tracing.

Experimental Protocols

Quantification of Intracellular dNTP Pools by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of dNTPs from cultured cells.

Materials:

-

Cultured cells

-

Ice-cold phosphate-buffered saline (PBS)

-

Ice-cold 60% methanol (B129727)

-

Internal standards (e.g., stable isotope-labeled dNTPs)

-

LC-MS/MS system with a suitable column (e.g., porous graphitic carbon or HILIC)

Procedure:

-

Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Metabolite Extraction: Add a defined volume of ice-cold 60% methanol containing internal standards to the cell pellet. Vortex vigorously and incubate on ice for 15 minutes.

-

Cell Lysis and Protein Precipitation: Sonicate the cell suspension on ice to ensure complete lysis. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Sample Preparation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in a defined volume of the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Inject the reconstituted sample onto the LC-MS/MS system. Use a gradient elution program to separate the dNTPs. Detect and quantify the dNTPs using multiple reaction monitoring (MRM) in negative ion mode.[3]

-

Data Analysis: Construct calibration curves for each dNTP using known concentrations of standards. Calculate the intracellular concentration of each dNTP based on the peak area ratios relative to the internal standards and normalize to the cell number or total protein content.

Metabolic Flux Analysis using Stable Isotope Tracing

This protocol outlines the general steps for a stable isotope tracing experiment to determine the relative flux through the de novo and salvage pathways.

Materials:

-

Cell culture medium with and without the stable isotope-labeled precursor (e.g., [U-¹³C]-glucose)

-

Cultured cells

-

Reagents and equipment for metabolite extraction and LC-MS/MS analysis as described in Protocol 5.1.

Procedure:

-

Cell Culture and Labeling: Culture cells in a defined medium. For the labeling experiment, replace the medium with one containing a known concentration of the stable isotope-labeled precursor. Culture the cells for a time course to approach isotopic steady state.

-

Sample Collection: At various time points, harvest the cells and perform metabolite extraction as described in Protocol 5.1.

-

LC-MS/MS Analysis: Analyze the extracts by LC-MS/MS to determine the mass isotopomer distribution (MID) of dTMP and its precursors (e.g., dUMP).

-

Data Correction and Analysis: Correct the raw MID data for the natural abundance of stable isotopes.

-

Metabolic Flux Calculation: Use metabolic flux analysis (MFA) software to fit the corrected MID data to a metabolic model of dTMP synthesis. This will allow for the calculation of the relative flux through the de novo and salvage pathways.

Enzyme Assays

5.3.1. Thymidylate Synthase (TS) Spectrophotometric Assay

This assay measures the activity of TS by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate (DHF).[9]

Materials:

-

Cell lysate or purified TS

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 25 mM MgCl₂)

-

dUMP solution

-

5,10-Methylenetetrahydrofolate (CH₂-THF) solution

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer, dUMP, and CH₂-THF in a cuvette.

-

Initiate the reaction by adding the cell lysate or purified TS to the reaction mixture.

-

Immediately monitor the increase in absorbance at 340 nm over time.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. The activity can be calculated using the molar extinction coefficient of DHF at 340 nm.

5.3.2. Thymidine Kinase (TK) Radioactive Assay

This assay measures TK activity by quantifying the incorporation of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP or the phosphorylation of [³H]thymidine. A common method is the filter paper disc assay.[10]

Materials:

-

Cell lysate or purified TK

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, 5 mM MgCl₂, 5 mM ATP)

-

[³H]Thymidine

-

DEAE-cellulose filter paper discs

-

Washing solutions (e.g., ammonium (B1175870) formate, ethanol)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, ATP, and [³H]thymidine.

-

Initiate the reaction by adding the cell lysate or purified TK.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction by spotting an aliquot of the reaction mixture onto a DEAE-cellulose filter paper disc and immediately immersing it in a wash solution.

-

Wash the filter discs extensively to remove unreacted [³H]thymidine.

-

Dry the filter discs and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filter discs using a liquid scintillation counter. The amount of radioactivity is proportional to the amount of [³H]dTMP formed and thus to the TK activity.

Conclusion

The synthesis of this compound is a cornerstone of DNA metabolism, with the de novo and salvage pathways providing complementary and tightly regulated routes to maintain the cellular dTMP pool. A thorough understanding of the quantitative contributions and intricate regulatory networks of these pathways is paramount for researchers in oncology and drug development. The experimental methodologies outlined in this guide provide a robust framework for investigating the complexities of dTMP biosynthesis and its role in cellular proliferation and genome stability. Future research in this area will undoubtedly continue to uncover novel therapeutic strategies targeting the vulnerabilities within these essential metabolic pathways.

References

- 1. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Origins of mitochondrial thymidine triphosphate: Dynamic relations to cytosolic pools - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. A model for compartmentation of de novo and salvage thymidine nucleotide pools in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactome | Nucleotide metabolism [reactome.org]

- 6. A functional analysis of the pyrimidine catabolic pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A model for compartmentation of de novo and salvage thymidine nucleotide pools in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of a de novo thymidylate biosynthesis pathway in mammalian mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Flux balance analysis - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

Methodological & Application

What is the standard protocol for the enzymatic synthesis of Thymidine 5'-monophosphate?

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the enzymatic synthesis of Thymidine (B127349) 5'-monophosphate (dTMP), a critical nucleotide precursor for DNA synthesis and a key molecule in various biomedical research and drug development applications. Two primary enzymatic pathways for dTMP synthesis are presented: the salvage pathway, utilizing thymidine kinase, and the de novo pathway, which employs thymidylate synthase.

Introduction

Thymidine 5'-monophosphate (dTMP) is an essential component for the biosynthesis of deoxythymidine triphosphate (dTTP), one of the four nucleoside triphosphates required for DNA replication and repair.[1] The enzymatic synthesis of dTMP offers a highly specific and efficient alternative to chemical synthesis methods. There are two main physiological pathways for dTMP production, both of which can be adapted for in vitro enzymatic synthesis.

-

The Salvage Pathway: This pathway involves the direct phosphorylation of thymidine to dTMP, a reaction catalyzed by the enzyme thymidine kinase (TK; EC 2.7.1.21). This method is advantageous when thymidine is readily available as a starting material.

-

The De Novo Pathway: In this pathway, deoxyuridine monophosphate (dUMP) is methylated to form dTMP. This reaction is catalyzed by thymidylate synthase (TS; EC 2.1.1.45), which utilizes N5,N10-methylenetetrahydrofolate as a methyl group donor.[1][2]

The choice of pathway for enzymatic synthesis will depend on the availability of starting materials, the desired scale of production, and the specific research application.

Enzymatic Pathways for dTMP Synthesis

The two pathways for dTMP synthesis are depicted below, highlighting the key enzymes and substrates involved.

Data Presentation: Reaction Components and Conditions

The following tables summarize the typical quantitative data for the enzymatic synthesis of dTMP via the salvage and de novo pathways. These values may require optimization depending on the specific enzyme source and desired reaction scale.

Table 1: Salvage Pathway - Thymidine Kinase Reaction

| Component | Concentration Range | Role |

| Thymidine | 0.1 - 10 mM | Substrate |

| ATP | 1 - 20 mM | Phosphate Donor |

| MgCl₂ | 2 - 10 mM | Cofactor |

| Dithiothreitol (DTT) | 1 - 5 mM | Reducing Agent |

| Tris-HCl Buffer (pH 7.5) | 50 - 100 mM | Buffer System |

| Thymidine Kinase | 0.1 - 5 U/mL | Enzyme |

| Reaction Temperature | 37 °C | Optimal Temperature |

| Incubation Time | 1 - 4 hours | Reaction Duration |

Table 2: De Novo Pathway - Thymidylate Synthase Reaction

| Component | Concentration Range | Role |

| dUMP | 0.1 - 2 mM | Substrate |

| N5,N10-Methylene-tetrahydrofolate | 0.2 - 5 mM | Methyl Donor |

| Dithiothreitol (DTT) | 2 - 10 mM | Reducing Agent |

| Tris-HCl Buffer (pH 7.5) | 50 - 100 mM | Buffer System |

| Thymidylate Synthase | 0.1 - 5 U/mL | Enzyme |

| Reaction Temperature | 37 °C | Optimal Temperature |

| Incubation Time | 2 - 6 hours | Reaction Duration |

Experimental Protocols

The following are detailed protocols for the enzymatic synthesis of dTMP. For optimal results, it is recommended to use purified recombinant enzymes.

Protocol 1: Synthesis of dTMP via the Salvage Pathway (Thymidine Kinase)

This protocol describes the synthesis of dTMP from thymidine using thymidine kinase.

Materials:

-

Recombinant Human Thymidine Kinase 1 (TK1)

-

Thymidine

-

Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt

-

Magnesium chloride (MgCl₂)

-

Dithiothreitol (DTT)

-

Tris-HCl

-

Deionized water

-

0.5 M EDTA solution

-

Reaction tubes

-

Water bath or incubator at 37°C

Procedure:

-

Prepare the Reaction Buffer (5X):

-

250 mM Tris-HCl, pH 7.5

-

50 mM MgCl₂

-

25 mM DTT

-

Store at -20°C in aliquots.

-

-

Prepare Substrate Solutions:

-

Prepare a 50 mM stock solution of thymidine in deionized water.

-

Prepare a 100 mM stock solution of ATP in deionized water, adjust pH to 7.0 with NaOH if necessary.

-

Store both at -20°C.

-

-

Set up the Enzymatic Reaction:

-

In a reaction tube, combine the following components in the order listed:

Component Volume (for 1 mL reaction) Final Concentration Deionized Water 680 µL - 5X Reaction Buffer 200 µL 1X 50 mM Thymidine 20 µL 1 mM | 100 mM ATP | 100 µL | 10 mM |

-

Mix gently by pipetting.

-

-

Initiate the Reaction:

-

Add 1 µL of recombinant thymidine kinase (e.g., 1 U/µL).

-

Mix gently and incubate at 37°C for 2 hours.

-

-

Terminate the Reaction:

-

Stop the reaction by adding 20 µL of 0.5 M EDTA solution or by heating the mixture to 95°C for 5 minutes.

-

-

Analysis and Purification:

-

The reaction mixture can be analyzed by HPLC to determine the conversion of thymidine to dTMP.

-

For purification, the dTMP can be separated from the reaction mixture using anion-exchange chromatography.

-

Protocol 2: Synthesis of dTMP via the De Novo Pathway (Thymidylate Synthase)

This protocol outlines the synthesis of dTMP from dUMP using thymidylate synthase.

Materials:

-

Recombinant Human Thymidylate Synthase (TS)

-

Deoxyuridine monophosphate (dUMP)

-

N5,N10-Methylenetetrahydrofolate

-

Dithiothreitol (DTT)

-

Tris-HCl

-

Deionized water

-

0.5 M EDTA solution

-

Reaction tubes

-

Water bath or incubator at 37°C

Procedure:

-

Prepare the Reaction Buffer (5X):

-

250 mM Tris-HCl, pH 7.5

-

50 mM DTT

-

Store at -20°C in aliquots.

-

-

Prepare Substrate Solutions:

-

Prepare a 20 mM stock solution of dUMP in deionized water.

-

Prepare a 50 mM stock solution of N5,N10-methylenetetrahydrofolate in a buffer containing DTT to prevent oxidation. This solution is light-sensitive and should be prepared fresh.

-

Store both at -20°C, protected from light.

-

-

Set up the Enzymatic Reaction:

-

In a reaction tube, combine the following components in the order listed:

Component Volume (for 1 mL reaction) Final Concentration Deionized Water 710 µL - 5X Reaction Buffer 200 µL 1X 20 mM dUMP 50 µL 1 mM | 50 mM N5,N10-Methylene-tetrahydrofolate | 40 µL | 2 mM |

-

Mix gently by pipetting.

-

-

Initiate the Reaction:

-

Add 1 µL of recombinant thymidylate synthase (e.g., 1 U/µL).

-

Mix gently and incubate at 37°C for 4 hours in the dark.

-

-

Terminate the Reaction:

-

Stop the reaction by heating the mixture to 95°C for 5 minutes or by adding a protein precipitating agent.

-

-

Analysis and Purification:

-

Monitor the formation of dTMP using HPLC.

-

Purify the dTMP product from the reaction mixture via anion-exchange chromatography.

-

Experimental Workflow and Visualization